- Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitorsRSC Advances, 2016, 6(115), 114879-114888,
Cas no 97-51-8 (5-Nitrosalicylaldehyde)

5-Nitrosalicylaldehyde structure
Nombre del producto:5-Nitrosalicylaldehyde
Número CAS:97-51-8
MF:C7H5NO4
Megavatios:167.118901968002
MDL:MFCD00007337
CID:34903
PubChem ID:66808
5-Nitrosalicylaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2-Hydroxy-5-nitrobenzaldehyde
- 5-NITROSALICALDEHYDE
- AKOS 90780
- BENZALDEHYDE, 2-HYDROXY-5-NITRO-
- TIMTEC-BB SBB003885
- 2-Hydroxy5-Nitrobenzaldehyae(5-nitrosalicylaldehyde)
- 2-hydroxy-5-nitro-benzaldehyd
- 5-nitro-salicylaldehyd
- -Nitro-2-hydroxybenzaldehyde
- Salicylaldehyde, 5-nitro-
- 5-Nitrosalicylaldehdye
- 5-Nitrosalicyaldehyde
- 2-NITROSALICYLALDEHYDE
- 5-NITROSOSALICYLALDEHYDE
- 5-NITROSALICLALDEHYDE
- Hydroxy-5-nitrobenzaldehyde,
- 5-Nitrosalicylaldehyde
- 5-Nitrosalicylaldehy
- 5NSA
- 2-HYDROXY 5-NITROBENZALDEHYDE
- 2-Hydroxy-5-nitrobenzaldehyde (ACI)
- Salicylaldehyde, 5-nitro- (6CI, 7CI, 8CI)
- 2-Formyl-4-nitrophenol
- 2-Hydroxy-5-nitrobenzaldehye
- 5-Nitro-2-hydroxybenzaldehyde
- 5-Nitrosalicylaladhyde
- 6-Hydroxy-3-nitrobenzaldehyde
- NSC 881
- NSC 97387
- 2-Hydroxy-5-nitrobenzaldehyde,98%
- UNII-ZJ6GGT3K66
- 2-Hydroxy-5-nitro-benzaldehyde
- SY004427
- NSC881
- MFCD00007337
- N0255
- CS-M1907
- ZJ6GGT3K66
- BBL000323
- AKOS000108208
- AH-034/32841024
- PS-6254
- AC-3345
- EN300-18390
- DB-004004
- DTXSID6059154
- SCHEMBL79298
- F11283
- CHEMBL3660344
- US8614253, .3-39
- 2-Hydroxy-5-nitrobenzaldehyde, 98%
- NSC-881
- EINECS 202-587-0
- NS00040518
- GEO-01539
- F2191-0160
- NSC-97387
- BDBM111008
- Salicylaldehyde, 5-nitro-(6CI,7CI,8CI)
- Z57160172
- STK346021
- Oprea1_813586
- DTXCID0049024
- PD129677
- Q-200288
- 97-51-8
- AI3-52608
- 5-nitro-2-hydroxy-benzaldehyde
- 5-nitro salicylaldehyde
-
- MDL: MFCD00007337
- Renchi: 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
- Clave inchi: IHFRMUGEILMHNU-UHFFFAOYSA-N
- Sonrisas: O=CC1C(O)=CC=C([N+](=O)[O-])C=1
- Brn: 512565
Atributos calculados
- Calidad precisa: 167.021858g/mol
- Carga superficial: 0
- XLogP3: 2
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 167.021858g/mol
- Masa isotópica única: 167.021858g/mol
- Superficie del Polo topológico: 83.1Ų
- Recuento de átomos pesados: 12
- Complejidad: 188
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Recuento de constructos de variantes mutuas: 4
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Not available
- Denso: 1.5216 (rough estimate)
- Punto de fusión: 125-128 °C (lit.)
- Punto de ebullición: 295.67°C (rough estimate)
- Punto de inflamación: 137.3°C
- índice de refracción: 1.6280 (estimate)
- Coeficiente de distribución del agua: Soluble in water (partly).
- PSA: 83.12000
- Logp: 1.63610
- Sensibilidad: Air & Light Sensitive
- Disolución: Not available
5-Nitrosalicylaldehyde Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302,H315,H319
- Declaración de advertencia: P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/38
- Instrucciones de Seguridad: S26-S36-S37/39
- Rtecs:CU6675000
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
- Términos de riesgo:R22; R36/37/38
- TSCA:Yes
5-Nitrosalicylaldehyde Datos Aduaneros
- Código HS:2913000090
- Datos Aduaneros:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
5-Nitrosalicylaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N145A-100g |
5-Nitrosalicylaldehyde |
97-51-8 | 98% | 100g |
¥465.0 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047538-100g |
5-Nitrosalicylaldehyde |
97-51-8 | 98% | 100g |
¥193.00 | 2024-04-23 | |
TRC | N520950-5g |
5-Nitrosalicylaldehyde |
97-51-8 | 5g |
$ 127.00 | 2023-09-06 | ||
Enamine | EN300-18390-10.0g |
2-hydroxy-5-nitrobenzaldehyde |
97-51-8 | 95% | 10g |
$32.0 | 2023-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N109087-10g |
5-Nitrosalicylaldehyde |
97-51-8 | 97% | 10g |
¥49.90 | 2023-09-01 | |
Ambeed | A151323-100g |
2-Hydroxy-5-nitrobenzaldehyde |
97-51-8 | 98% | 100g |
$52.0 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047538-25g |
5-Nitrosalicylaldehyde |
97-51-8 | 98% | 25g |
¥46.00 | 2024-04-23 | |
Oakwood | 013603-10g |
2-Hydroxy-5-nitrobenzaldehyde |
97-51-8 | 98% | 10g |
$17.00 | 2024-07-19 | |
Oakwood | 013603-100g |
2-Hydroxy-5-nitrobenzaldehyde |
97-51-8 | 98% | 100g |
$82.00 | 2024-07-19 | |
Alichem | A014000394-250mg |
2-Hydroxy-5-nitrobenzaldehyde |
97-51-8 | 97% | 250mg |
$480.00 | 2023-08-31 |
5-Nitrosalicylaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ; 15 h, 85 °C; 85 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Acetic acid , Water ; 6 h, rt
Referencia
- Design, synthesis, biological evaluation of substituted benzofurans as DNA gyrase B inhibitors of Mycobacterium tuberculosisBioorganic & Medicinal Chemistry, 2014, 22(17), 4924-4934,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
Referencia
- Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilaneInternational Journal of Chemistry (Calcutta, 2001, 11(2), 75-85,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-decyl-, (T-4)-chlorotrioxochromate(1-) (1:… ; 8 min, rt
Referencia
- Oxidation of alcohols with 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate under conventional and solvent-free conditionsRussian Journal of Organic Chemistry, 2006, 42(6), 844-848,
Métodos de producción 5
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid , Alumina , Magnesium nitrate hexahydrate ; > 1 min
1.2 40 min, rt
1.2 40 min, rt
Referencia
- Al2O3/MeSO3H (AMA) as a novel heterogeneous system for the nitration of aromatic compounds by magnesium nitrate hexahydrateJournal of Chemical Research, 2008, (12), 722-724,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Silica , Water , Silicon tetrachloride Solvents: Hexane ; 0.5 h, reflux
Referencia
- Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazonesSynthetic Communications, 2003, 33(11), 1839-1844,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Zinc nitrate Solvents: Water , Polyethylene glycol ; 3 - 4 min
Referencia
- Ultrasonic and microwave effects in polyethylene glycol-bound metal nitrate initiated nitration of aromatic compounds under acid free conditionsGreen Chemistry Letters and Reviews, 2015, 8(3-4), 50-55,
Métodos de producción 9
Métodos de producción 10
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sulfuric acid Catalysts: 1-Methylimidazole ; 30 min, rt → 80 °C; 4 h, rt
Referencia
- Method for preparing 5-nitrosalicylaldehyde under catalysis of heteropolyacid acidic ionic liquid, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: 2-Aminophenol (reaction products with poysalicylaldehyde and complexes with manganese acetate) , Manganese acetate tetrahydrate (complexes with polysalicylaldehyde schiff base) , Benzaldehyde, 5-(chloromethyl)-2-hydroxy-, homopolymer (reaction products with 2-aminophenol and complexes with manganese acetate) Solvents: Ethanol ; 42 min, 1 atm, rt
Referencia
- Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn(III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygenJournal of the Iranian Chemical Society, 2017, 14(9), 1917-1933,
Métodos de producción 13
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium hypochlorite Catalysts: 2506520-37-0 (cobalt complexes) Solvents: Water ; 40 min, rt
Referencia
- Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalystGreen Chemistry, 2020, 22(19), 6600-6613,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: 1-Propanol Catalysts: Cupric chloride Solvents: 1-Propanol
Referencia
- Method for preparation of hydroxy compounds and catalyst for its preparation, Japan, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ; rt → 78 °C; 2 h, 78 °C
Referencia
- Method for synthesizing mesalazine, China, , ,
Métodos de producción 17
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ; 1.5 h, reflux
Referencia
- Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditionsIndian Journal of Chemistry, 2005, (2005), 577-580,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Phosphonium, methyltriphenyl-, salt with peroxydisulfuric acid ([(HO)S(O)2]2O2) … Solvents: Acetonitrile ; 5 s, reflux
Referencia
- Methyltriphenylphosphonium peroxydisulfate (MTPPP): A mild and inexpensive reagent for the cleavage of oximes, phenylhydrazones and 2,4-dinitrophenylhydrazones to the corresponding carbonyl compounds under non-aqueous conditionsJournal of the Iranian Chemical Society, 2008, ,,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) ; 8 min, rt
Referencia
- Solid state oxidation of alcohols using 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromateBulletin of the Korean Chemical Society, 2004, 25(8), 1238-1240,
5-Nitrosalicylaldehyde Raw materials
- 2-(Hydroxymethyl)-4-nitrobenzenol
- Hydrazinecarboxamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-
- 2-Chlorobenzaldehyde
- 2-Hydroxybenzaldehyde
- 1',3',3'-Trimethyl-6-nitrospirochromene-2,2'-indoline
- Benzaldehyde, 2-(acetyloxy)-5-nitro-
- Benzaldehyde,2-hydroxy-5-nitro-, oxime
- 2-Methoxy-5-nitrobenzaldehyde
5-Nitrosalicylaldehyde Preparation Products
5-Nitrosalicylaldehyde Literatura relevante
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Liying Cui,Junhu Zhang,Xuemin Zhang,Yunfeng Li,Zhanhua Wang,Hainan Gao,Tieqiang Wang,Shoujun Zhu,Hailing Yu,Bai Yang Soft Matter, 2012,8, 10448-10456
97-51-8 (5-Nitrosalicylaldehyde) Productos relacionados
- 5274-70-4(2-hydroxy-3-nitro-benzaldehyde)
- 65-49-6(4-Aminosalicylic acid)
- 81-55-0(1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione)
- 25016-02-8(2-Methoxy-5-nitrobenzaldehyde)
- 85-38-1(2-hydroxy-3-nitro-benzoic acid)
- 52924-54-6(2,3-Dihydroxy-5-nitrobenzaldehyde)
- 1803896-31-2(5-Difluoromethoxy-1H-benzimidazole)
- 1353977-18-0(2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester)
- 2060039-39-4(4-4-(propan-2-yl)cyclohexyl-2H-1,2,3-triazole)
- 1312022-82-4(N-[(S)-2'-Amino-1,1'-binaphthalen-2-yl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97-51-8)5-Nitrosalicylaldehyde

Pureza:99%
Cantidad:1kg
Precio ($):296.0